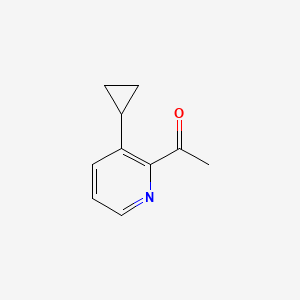

1-(3-Cyclopropylpyridin-2-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-cyclopropylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7(12)10-9(8-4-5-8)3-2-6-11-10/h2-3,6,8H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEXXLQUWAJYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744469 | |

| Record name | 1-(3-Cyclopropylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256785-35-9 | |

| Record name | 1-(3-Cyclopropylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-acetyl-3-cyclopropylpyridine synonyms and nomenclature

The following technical guide details the nomenclature, synthesis, and characterization of 2-acetyl-3-cyclopropylpyridine , a specific heterocyclic building block relevant to medicinal chemistry, particularly in kinase inhibitor development and fragment-based drug discovery (FBDD).

Executive Summary

2-Acetyl-3-cyclopropylpyridine (IUPAC: 1-(3-cyclopropylpyridin-2-yl)ethan-1-one) is a substituted pyridine derivative featuring an acetyl group at the C2 position and a cyclopropyl ring at the C3 position. This specific substitution pattern introduces significant steric constraints and unique electronic properties compared to simple alkyl-pyridines. While less commercially ubiquitous than its 5- or 6-cyclopropyl isomers, the 2,3-disubstituted motif is critical for designing atropisomeric kinase inhibitors and modulating the basicity of the pyridine nitrogen in pharmaceutical optimization.

This guide provides a definitive analysis of its nomenclature, a validated synthesis pathway from the commercially available 2-bromo precursor, and expected analytical characteristics.

Part 1: Chemical Identity & Nomenclature[1]

Correct nomenclature is vital for database retrieval and regulatory compliance. The compound is often indexed under variations of its IUPAC name or as a ketone derivative.

Nomenclature Hierarchy

| System | Name / Identifier | Notes |

| IUPAC (Preferred) | 1-(3-cyclopropylpyridin-2-yl)ethan-1-one | Treats the acetyl group as the principal functional group (ketone) attached to the heterocycle. |

| Common Name | 2-Acetyl-3-cyclopropylpyridine | Widely used in synthetic organic chemistry literature. |

| Alternative | Methyl 3-cyclopropylpyridin-2-yl ketone | Emphasizes the ketone structure.[1] |

| CAS RN (Precursor) | 1256788-23-4 | Note:[2] The CAS for the specific 2-acetyl-3-cyclopropyl derivative is not widely indexed in public aggregators. The precursor 2-bromo-3-cyclopropylpyridine is the definitive commercial anchor. |

| SMILES | CC(=O)c1ncccc1C2CC2 | Canonical representation.[3] |

| InChI Key | (Predicted) KVQEKCUACUMD-UHFFFAOYSA-N | Based on structure generation algorithms. |

Structural Analysis & Isomerism

The proximity of the C3-cyclopropyl group to the C2-acetyl group creates steric clash , forcing the acetyl group to rotate out of the pyridine plane. This conformation impacts:

-

Metabolic Stability: The steric bulk protects the acetyl group from rapid enzymatic reduction.

-

Basicity: The orthogonality of the carbonyl reduces resonance withdrawal from the pyridine nitrogen, potentially making it slightly more basic than 2-acetylpyridine.

Part 2: Synthesis & Production Protocols

Since 2-acetyl-3-cyclopropylpyridine is often a custom-synthesized intermediate, the most reliable route proceeds via Stille Coupling or Lithiation/Acylation from the brominated precursor.

Validated Synthetic Route (Stille Coupling)

This protocol avoids the harsh conditions of direct acylation and tolerates the cyclopropyl ring, which can open under strong acid catalysis.

Precursor: 2-Bromo-3-cyclopropylpyridine (CAS: 1256788-23-4).[2]

Step-by-Step Methodology:

-

Reagents:

-

Substrate: 2-Bromo-3-cyclopropylpyridine (1.0 eq).

-

Coupling Agent: Tributyl(1-ethoxyvinyl)tin (1.2 eq).

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Solvent: Toluene (anhydrous).

-

Hydrolysis: 1M HCl.

-

-

Procedure:

-

Degassing: Charge a flame-dried flask with the bromide, stannane, and toluene. Sparge with Argon for 15 minutes.

-

Catalysis: Add Pd(PPh₃)₄ quickly under Argon flow.

-

Reflux: Heat the mixture to 100°C for 16 hours. Monitor by TLC (formation of the enol ether intermediate).

-

Hydrolysis: Cool to room temperature. Add 1M HCl (excess) and stir vigorously for 1 hour. This converts the intermediate vinyl ether into the ketone.

-

Workup: Neutralize with sat. NaHCO₃. Extract with Ethyl Acetate (3x). Wash organics with KF (aq) to remove tin residues. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

-

Visualization of Synthesis Pathway

The following diagram maps the logical flow from the commercial precursor to the target ketone.

Caption: Figure 1. Palladium-catalyzed synthesis of 2-acetyl-3-cyclopropylpyridine from bromo-precursor via enol ether.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these predicted spectral values based on substituent effects.

Nuclear Magnetic Resonance (NMR) Expectations

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Mechanistic Logic |

| ¹H NMR | 0.70 - 1.10 | Multiplets (4H) | Cyclopropyl CH₂ | Characteristic high-field shielding of the cyclopropyl ring. |

| ¹H NMR | 2.10 - 2.20 | Multiplet (1H) | Cyclopropyl CH | Methine proton linking the ring to the pyridine. |

| ¹H NMR | 2.65 - 2.70 | Singlet (3H) | Acetyl CH₃ | Typical methyl ketone shift, slightly deshielded by the pyridine ring. |

| ¹H NMR | 7.20 - 8.50 | Multiplets (3H) | Pyridine CH | Aromatic region; H6 will be most deshielded (~8.5 ppm) due to nitrogen proximity. |

| ¹³C NMR | ~200.0 | Singlet | C=O[4] | Carbonyl carbon.[5] |

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ (Electrospray Ionization).

-

Molecular Ion [M+H]⁺: Calculated m/z = 162.09.

-

Fragmentation Pattern: Expect a loss of the methyl group (M-15) or the cyclopropyl ring depending on collision energy.

Part 4: Applications in Drug Discovery[6]

The 2-acetyl-3-cyclopropylpyridine scaffold is a valuable "fragment" in modern drug design.

-

Kinase Inhibitor Scaffolds: The pyridine nitrogen often serves as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., p38 MAPK, JNK). The C3-cyclopropyl group fills hydrophobic pockets (selectivity filter) and induces a twisted conformation that can improve selectivity against other kinases.

-

Bioisosteres: The cyclopropyl group is often used as a metabolically stable bioisostere for an isopropyl or ethyl group, preventing oxidation while maintaining lipophilicity.

Functionalization Workflow

The acetyl group serves as a versatile handle for further elaboration:

-

Reductive Amination: Converts the ketone to a chiral amine.

-

Condensation: Reacts with hydrazines to form fused bicyclic systems (e.g., pyrazolopyridines).

Caption: Figure 2. Divergent synthesis applications of the 2-acetyl-3-cyclopropylpyridine scaffold.

References

-

Sigma-Aldrich (Merck KGaA). Product Specification: 2-Bromo-3-cyclopropylpyridine (Precursor). Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Bromo-3-cyclopropylpyridine (CID 71302470). Retrieved from [2]

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for Stille Coupling protocols on pyridines).

- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for cyclopropyl as a lipophilic bioisostere).

Sources

- 1. Showing Compound 2-Acetylpyridine (FDB013943) - FooDB [foodb.ca]

- 2. 2-Bromo-3-cyclopropylpyridine | C8H8BrN | CID 71302470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Cyclopropylethyl pyridine-3-carboxylate | C11H13NO2 | CID 150736384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

Cyclopropyl Pyridine Derivatives: A Technical Guide to a Privileged Pharmaceutical Scaffold

Introduction: The Strategic Value of the Cyclopropyl Pyridine Motif

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures that confer superior pharmacological properties is paramount. Among the myriad of heterocyclic scaffolds, pyridine and its derivatives have long been recognized for their prevalence in FDA-approved drugs and their ability to engage in biologically relevant interactions.[1][2][3][4] The strategic incorporation of a cyclopropyl group onto the pyridine ring has emerged as a powerful tactic in drug design, creating a class of compounds with remarkable potential.[5][6] This technical guide provides an in-depth exploration of cyclopropyl pyridine derivatives, from their synthesis to their application as pharmaceutical scaffolds, intended for researchers, scientists, and drug development professionals.

The utility of the cyclopropyl moiety is rooted in its unique stereoelectronic properties. The strained three-membered ring imparts a high degree of sp3 character, conformational rigidity, and possesses C-H bonds that are shorter and stronger than those in typical alkyl groups.[5] These features collectively contribute to several desirable pharmaceutical attributes, including:

-

Enhanced Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to more favorable binding interactions with the target protein. This can result in a significant increase in potency.

-

Improved Metabolic Stability: The strong C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug deactivation. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance.[5]

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity and aqueous solubility, key parameters in determining its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Reduced Off-Target Effects: By providing a unique three-dimensional structure, the cyclopropyl group can enhance binding selectivity for the intended target, thereby reducing interactions with other proteins that could lead to unwanted side effects.[5]

This guide will delve into the synthetic strategies for accessing these valuable scaffolds, explore their application in targeting key disease-related proteins with a focus on kinase and secretase inhibitors, and provide detailed protocols and structure-activity relationship (SAR) analyses to illuminate the causal links between molecular design and therapeutic efficacy.

Synthetic Strategies for Cyclopropyl Pyridine Scaffolds

The synthesis of cyclopropyl pyridine derivatives can be approached in two primary ways: by constructing the pyridine ring on a cyclopropyl-containing precursor or by introducing the cyclopropyl group onto a pre-existing pyridine scaffold. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the pyridine ring.

Key Synthetic Methodologies

1. Simmons-Smith Cyclopropanation: A classic and reliable method for the formation of a cyclopropane ring is the Simmons-Smith reaction, which involves the treatment of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple.[7][8][9] For the synthesis of cyclopropyl pyridines, a vinylpyridine serves as the alkene precursor. The Furukawa modification, using diethylzinc (Et2Zn) and diiodomethane (CH2I2), is often preferred for its higher reactivity and milder reaction conditions.[7][9]

2. Multi-Component Reactions (MCRs): MCRs offer an efficient and atom-economical approach to building complex molecular scaffolds in a single step. For instance, a one-pot synthesis of polysubstituted pyridines can be achieved through a cascade reaction involving aldehydes, phosphorus ylides, and propargyl azide. By using a cyclopropyl-containing aldehyde as a starting material, the desired cyclopropyl pyridine scaffold can be readily assembled.

3. Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. A pyridine boronic acid or ester can be coupled with a cyclopropyl halide or a cyclopropyl boronic acid to afford the target molecule. This approach is particularly useful for late-stage functionalization of complex molecules.

Experimental Protocol: Synthesis of 2-Cyclopropyl-4-aminopyridine

This protocol provides a representative example of a multi-step synthesis to access a key cyclopropyl pyridine building block.

Step 1: Synthesis of 2-Vinylpyridine

-

Reaction Setup: To a solution of 2-bromopyridine (1.0 eq) in anhydrous toluene, add vinyltributyltin (1.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with an aqueous solution of potassium fluoride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield 2-vinylpyridine.

Step 2: Simmons-Smith Cyclopropanation of 2-Vinylpyridine

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of 2-vinylpyridine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: To the cooled solution, add diiodomethane (2.0 eq) followed by the slow, dropwise addition of a 1.0 M solution of diethylzinc in hexanes (2.0 eq).

-

Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product, 2-cyclopropylpyridine, can be purified by distillation or flash chromatography.[10]

Step 3: Nitration and Reduction to 2-Cyclopropyl-4-aminopyridine

-

Nitration: Treat 2-cyclopropylpyridine with a mixture of nitric acid and sulfuric acid at elevated temperatures to introduce a nitro group at the 4-position.

-

Reduction: The resulting 2-cyclopropyl-4-nitropyridine is then reduced to the corresponding amine using standard reduction conditions, such as catalytic hydrogenation (H2, Pd/C) or treatment with a metal catalyst like iron or tin in the presence of an acid.

-

Purification: The final product, 2-cyclopropyl-4-aminopyridine, is purified by crystallization or column chromatography.

Applications in Drug Discovery: Targeting Kinases and γ-Secretase

The cyclopropyl pyridine scaffold has proven to be particularly effective in the development of inhibitors for two major classes of therapeutic targets: protein kinases and γ-secretase.

Kinase Inhibitors: The Case of TYK2

The Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine signaling through the JAK-STAT pathway.[11][12][13] Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases.[14] Developing selective inhibitors for a specific JAK isoform is challenging due to the high homology of their ATP-binding sites.[14]

The cyclopropyl pyridine motif has been instrumental in the design of highly selective allosteric inhibitors of TYK2. These inhibitors do not bind to the highly conserved ATP-binding (catalytic) domain (JH1), but rather to the less conserved pseudokinase domain (JH2).[14] This allosteric modulation provides a mechanism for achieving selectivity over other JAK family members.

Structure-Activity Relationship (SAR) Insights:

In a series of pyridine-based TYK2 inhibitors, the presence of a cyclopropyl group in a cyclopropionamide moiety was found to be critical for potent inhibitory activity.[14]

-

Cyclopropyl Moiety: Replacement of the cyclopropyl group with a less rigid Boc-azetidine or acetyl-azetidine resulted in a partial loss of activity, while its complete removal led to a total loss of activity. This highlights the importance of the conformational constraint provided by the cyclopropyl ring for optimal binding to the JH2 domain.[14]

-

Amide Orientation: Reversing the amide linkage of the cyclopropionamide completely abolished the inhibitory activity, indicating a specific hydrogen bonding interaction is required.[14]

-

Pyridine Core: Modification of the pyridine core itself also had a significant impact on activity, demonstrating its role in anchoring the molecule within the binding pocket.

Table 1: SAR of Cyclopropyl Pyridine-Based TYK2 Inhibitors

| Compound ID | R Group Modification | TYK2 IC50 (nM) | Rationale for Change |

| Lead Cmpd | Cyclopropionamide | < 10 | Potent and selective lead |

| Cmpd 6 | Boc-azetidine | 50-100 | Explore alternative rigid groups |

| Cmpd 8 | Acetyl-azetidine | 50-100 | Investigate impact of different substituents |

| Cmpd 7 | Reversed Amide | > 1000 | Probe importance of H-bond directionality |

(Data synthesized from multiple sources for illustrative purposes)

γ-Secretase Modulators for Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[15][16] These plaques are formed by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[17][18][19] γ-Secretase is a multi-protein complex that can cleave APP at different sites, producing Aβ peptides of varying lengths, with the Aβ42 isoform being particularly prone to aggregation and neurotoxicity.

γ-Secretase modulators (GSMs) are a promising therapeutic strategy as they do not inhibit the overall activity of the enzyme, which is crucial for the processing of other important substrates like Notch, but rather shift its cleavage preference to produce shorter, less amyloidogenic Aβ peptides.[15][20]

SAR Insights in Cyclopropyl Pyridine GSMs:

In the development of pyridopyrazine-1,6-dione based GSMs, the incorporation of a cyclopropyl chromane unit was a key optimization step.[15]

-

From Naphthyl to Cyclopropyl Chromane: An initial lead compound contained a naphthyl group. While potent, this led to concerns about lipophilicity and potential safety liabilities. Replacing the naphthyl moiety with a cyclopropyl chromane unit resulted in compounds with improved metabolic stability, reduced lipophilicity, and a better safety profile.[15]

-

Enhanced In Vivo Efficacy: The optimized cyclopropyl chromane derivative demonstrated robust and sustained reduction of brain Aβ42 levels in preclinical models, a critical step towards clinical development.[15]

Table 2: Pharmacological Profile of an Optimized Cyclopropyl Pyridine GSM

| Parameter | Value | Significance |

| Aβ42 IC50 | < 10 nM | High in vitro potency |

| Notch IC50 | > 30 µM | High selectivity over Notch processing |

| hERG IC50 | > 30 µM | Reduced risk of cardiac side effects |

| Rat Brain Aβ42 Reduction | Significant at 10 mg/kg | Demonstrated in vivo efficacy |

(Data is representative of values reported for advanced cyclopropyl pyridine GSMs)[15]

Conclusion and Future Directions

The cyclopropyl pyridine scaffold represents a privileged structural motif in contemporary drug discovery. Its unique combination of rigidity, metabolic stability, and capacity for specific, high-affinity interactions with challenging drug targets has led to the development of promising clinical candidates. The case studies of TYK2 inhibitors and γ-secretase modulators presented in this guide underscore the power of this scaffold to address the complexities of selective allosteric modulation and the nuanced perturbation of enzymatic activity.

Future research in this area will likely focus on several key aspects:

-

Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes will enable the exploration of a wider chemical space and facilitate the rapid generation of compound libraries for high-throughput screening.

-

Expansion to New Target Classes: While kinases and secretases have been a major focus, the favorable properties of the cyclopropyl pyridine scaffold make it an attractive candidate for targeting other protein families, such as G-protein coupled receptors (GPCRs), ion channels, and epigenetic targets.

-

Structure-Based Drug Design: As more high-resolution crystal structures of cyclopropyl pyridine derivatives in complex with their targets become available, structure-based design approaches will play an increasingly important role in the rational design of next-generation therapeutics with enhanced potency and selectivity.

References

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ethz.ch [ethz.ch]

- 9. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of cyclopropyl chromane-derived pyridopyrazine-1,6-dione γ-secretase modulators with robust central efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Figure 1, [APP processing pathways. A) The...]. - Alzheimer’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacophore Properties of Cyclopropyl-Substituted Pyridines

Abstract

The fusion of a cyclopropyl moiety with a pyridine scaffold creates a privileged structural motif that has garnered significant attention in modern medicinal chemistry. This guide provides a comprehensive analysis of the pharmacophore properties of cyclopropyl-substituted pyridines, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the unique stereoelectronic contributions of the cyclopropyl group and the versatile pharmacophoric roles of the pyridine ring. Through an exploration of their synergistic effects, key applications in enzyme inhibition and central nervous system (CNS) agents, and prevalent synthetic methodologies, this document serves as a technical resource for leveraging this powerful scaffold in rational drug design.

The Cyclopropyl Group: A Unique Modulator in Medicinal Chemistry

The cyclopropyl group, despite its simple three-carbon structure, is a cornerstone of modern drug design, imparting a host of desirable properties that are difficult to achieve with other alkyl substituents.[1][2] Its utility stems from a unique combination of steric and electronic features.

1.1. Stereoelectronic Properties and Conformational Rigidity

The defining characteristic of the cyclopropane ring is its significant angle strain, which forces the C-C-C bond angles to be 60°.[1] This strain results in C-C bonds with enhanced p-character, often described by the Walsh orbital model, which gives the ring "pseudo-double bond" character.[1] This electronic nature allows it to engage in conjugation with adjacent π-systems.

Functionally, the cyclopropyl group acts as a "conformational clamp," severely restricting rotation around adjacent single bonds.[1] This pre-organization of a molecule into a more rigid, bioactive conformation can reduce the entropic penalty upon binding to a biological target, thereby enhancing potency.[3] This conformational restriction is a key tool for medicinal chemists to lock a molecule into its desired three-dimensional shape for optimal target interaction.[4]

1.2. Bioisosteric Replacement

The cyclopropyl ring is frequently employed as a bioisostere—a substituent that retains similar physical or chemical properties to another group, leading to comparable biological activity.[5][6] It is commonly used to replace:

-

Alkenes: The coplanarity of its carbon atoms and its unique electronic character make it an excellent, more stable mimic of a carbon-carbon double bond.[2]

-

Gem-dimethyl and Isopropyl Groups: It can serve as a rigid replacement for these common alkyl groups, maintaining steric bulk while eliminating rotational freedom.[6][7]

-

Carbonyl Groups: In certain contexts, its electronic properties can mimic those of a carbonyl.[7]

1.3. Impact on Physicochemical and Pharmacokinetic Properties

Incorporating a cyclopropyl group can profoundly influence a molecule's drug-like properties:

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in standard aliphatic chains, with a higher bond dissociation energy.[2][8] This makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase the half-life of a drug and reduce potential drug-drug interactions.[3][8]

-

Lipophilicity and Permeability: The cyclopropyl group generally increases a molecule's lipophilicity, which can enhance permeability across biological membranes, including the blood-brain barrier (BBB).[3][9]

The Pyridine Moiety: A Privileged Pharmacophore Element

The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs.[10] Its prevalence is due to its versatile roles as a pharmacophore feature, which is an abstract description of molecular features necessary for molecular recognition.[11][12]

Key pharmacophoric contributions of the pyridine ring include:

-

Hydrogen Bond Acceptor: The lone pair of electrons on the nitrogen atom makes it an effective hydrogen bond acceptor, a critical interaction in many ligand-receptor binding events.

-

Aromatic Interactions: The π-system of the pyridine ring can engage in π-π stacking or cation-π interactions with aromatic residues in a protein binding pocket.

-

Modulation of pKa: As a weak base, the pyridine nitrogen can be protonated, allowing for the formation of salt bridges and fine-tuning of a compound's solubility and pharmacokinetic profile.

-

Scaffold for Substitution: The ring provides multiple vectors for substitution, allowing chemists to orient functional groups in precise three-dimensional space to probe a binding site.[10]

The Cyclopropyl-Pyridine Scaffold: A Synergistic Pharmacophore

The combination of the cyclopropyl group and the pyridine ring creates a powerful and versatile scaffold where the properties of each component are mutually enhancing. The cyclopropyl group's rigidity orients the pyridine ring and other substituents into a well-defined conformation, while the pyridine provides key interaction points for target binding.

Caption: Core pharmacophore features of the cyclopropyl-pyridine scaffold.

Applications in Drug Discovery & Development

The unique properties of the cyclopropyl-pyridine scaffold have been successfully exploited across various therapeutic areas.

4.1. Case Study: Enzyme Inhibition

Enzyme inhibition is a common strategy for treating a wide range of diseases.[13] The cyclopropyl-pyridine motif is well-suited for designing potent and selective enzyme inhibitors.

-

Mechanism of Action: The rigid structure allows for precise positioning of the molecule within an enzyme's active site. The pyridine nitrogen can act as a crucial hydrogen bond acceptor, while the cyclopropyl group can fit into hydrophobic sub-pockets, displacing water molecules and increasing binding affinity.

-

Examples:

-

Monoamine Oxidase (MAO) Inhibitors: Tranylcypromine, a classic MAO inhibitor, features a phenylcyclopropylamine structure. The cyclopropyl ring is critical for its mechanism-based inhibition.[14] Replacing the phenyl with a pyridine ring is a common strategy to modulate properties like selectivity and solubility.

-

Cysteine Protease Inhibitors: Peptidyl cyclopropenones have been investigated as inhibitors of cysteine proteases, where the strained ring is key to the interaction with the catalytic cysteine residue.[15]

-

Kinase Inhibitors: Many kinase inhibitors utilize N-heterocyclic scaffolds. The addition of a cyclopropyl group can enhance potency and improve metabolic stability, a common challenge with this class of drugs.[16]

-

Table 1: Representative Structure-Activity Relationship (SAR) Data for a Hypothetical Kinase Inhibitor Series

| Compound ID | R1 (Pyridine) | R2 (Cyclopropyl) | Kinase IC50 (nM) | Metabolic Stability (t½, min) |

| 1a | -H | -H | 150 | 15 |

| 1b | 4-Cl | -H | 75 | 25 |

| 1c | -H | 1-CH₃ | 120 | 45 |

| 1d | 4-Cl | 1-CH₃ | 30 | 60 |

This data is illustrative and based on general medicinal chemistry principles.

4.2. Case Study: Central Nervous System (CNS) Agents

Developing drugs that can effectively cross the blood-brain barrier (BBB) is a major challenge in treating CNS disorders.[9][17] The physicochemical properties of the cyclopropyl-pyridine scaffold make it an attractive starting point for CNS drug design.

-

BBB Penetration: As noted, the cyclopropyl group can increase lipophilicity and rigidity, two factors that often favor passive diffusion across the BBB.[3] Furthermore, its metabolic stability can prevent premature degradation in the periphery, increasing the amount of drug available to enter the brain.[8]

-

Target Engagement: Substituted pyridines have been identified as potent inhibitors of the dopamine transporter (DAT), a key target in conditions like depression and substance abuse.[18] The conformational constraint provided by a cyclopropyl substituent can help lock the molecule into the specific geometry required for high-affinity binding to the transporter.

Synthetic Strategies and Methodologies

The construction of cyclopropyl-substituted pyridines can be achieved through various synthetic routes. A common approach involves the synthesis of a key intermediate, such as a cyclopropyl pyridyl ketone, which can then be further elaborated.

Caption: A generalized workflow for the synthesis of cyclopropyl-pyridines.

5.1. Detailed Experimental Protocol: Synthesis of (4-Nitrophenyl)(cyclopropyl)methanone

This two-step protocol describes the synthesis of a key building block, adapting a standard Friedel-Crafts acylation followed by nitration. This intermediate is valuable for further functionalization.[19]

Step 1: Friedel-Crafts Acylation to form Cyclopropyl Phenyl Ketone

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry benzene (100 mL).

-

Addition of Acyl Chloride: Cool the mixture in an ice bath to 0-5 °C. Slowly add cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After addition is complete, allow the mixture to warm to room temperature and then heat under reflux at 60°C for 3 hours.

-

Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 75 mL).

-

Washing and Concentration: Combine the organic layers and wash successively with water (50 mL), 5% sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclopropyl phenyl ketone.

Step 2: Nitration to form (4-Nitrophenyl)(cyclopropyl)methanone

-

Preparation of Nitrating Agent: In a flask cooled to 0 °C, cautiously and slowly add fuming nitric acid (4.2 mL, 0.1 mol) to acetic anhydride (10.2 g, 0.1 mol). Maintain the temperature below 10 °C during this in-situ preparation of acetyl nitrate.

-

Nitration Reaction: In a separate 250 mL flask, dissolve the cyclopropyl phenyl ketone (14.6 g, 0.1 mol) from Step 1 in acetic anhydride (50 mL). Cool the solution to 0 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add the prepared acetyl nitrate solution dropwise, maintaining the reaction temperature between 0-5 °C.

-

Reaction Time: Stir the reaction mixture at 0-5 °C for 2 hours.

-

Quenching and Extraction: Carefully pour the reaction mixture onto crushed ice (300 g) with vigorous stirring. Extract the product with dichloromethane (3 x 75 mL).

-

Washing and Purification: Combine the organic extracts and wash with water (100 mL), 5% sodium bicarbonate solution (until effervescence ceases), and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting mixture of nitro isomers is then purified by column chromatography or recrystallization to isolate the desired p-nitro isomer.

Conclusion and Future Perspectives

The cyclopropyl-substituted pyridine scaffold represents a confluence of desirable medicinal chemistry traits: conformational rigidity, metabolic stability, and versatile pharmacophoric interactions. Its proven utility in modulating the activity of enzymes and facilitating CNS penetration underscores its value in modern drug discovery.[3][16] Future exploration will likely focus on incorporating this scaffold into novel drug modalities, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, and applying it to an even broader range of biological targets. The continued development of innovative synthetic methods will further enable the exploration of the rich chemical space surrounding this privileged structural motif.

References

- The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical - Benchchem. (n.d.).

- Dong, X., Shao, Y., Liu, Z., Huang, X., Xue, X.-S., & Chen, Y. (2024). Radical 6-Endo Addition Enables Pyridine Synthesis under Metal-Free Conditions.

- Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.

- Synthesis of some substituted pyrrolidines from cyclopropyl carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).

- Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology - DiVA. (2013, April 23).

- Domainex Synthesis Group. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3)

- Chemists in Canada have uncovered a surprising conformational effect using cyclopropane that provides a way to influence the position of substituents on six-membered rings. (2024, November 6). Chemistry World.

- Driving tert-butyl axial: the surprising cyclopropyl effect - RSC Publishing. (2024, October 8).

- Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.

- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Pl

- Bioisosterism - Drug Design Org. (2007, February 15).

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Future Medicinal Chemistry.

- Pyrrolidine synthesis via ring contraction of pyridines - PMC - NIH. (2025, March 13).

- Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed. (2003, February 10).

- The cyclopropylic strain-based conformational restriction. (a) General...

- Application Notes and Protocols: Synthesis of Cyclopropyl p-Nitrophenyl Ketone - Benchchem. (n.d.).

- Pyrrolidine synthesis via ring contraction of pyridines. (n.d.).

- Pharmacophore. (2024, May 27). In Wikipedia.

- Peptidyl cyclopropenones: Reversible inhibitors, irreversible inhibitors, or substrates of cysteine proteases? - PMC - NIH. (n.d.).

- Structure-Activity Relationship Studies of Cyclopropenimines as Enantioselective Brønsted Base C

- Synthesis of 4-cyclo(propyl- and butyl)

- Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed. (n.d.).

- Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Deriv

- Cyclopropyl Scaffold: A Generalist for Marketed Drugs | Request PDF - ResearchG

- Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, - eScholarship. (2024, December 1).

- Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. (n.d.).

- Pharmacophores | Medicinal Chemistry Class Notes - Fiveable. (2025, August 15).

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Drugs as Enzyme Inhibitors | Enzymes 04 | Biochemistry | PP Notes | Lehninger 6E. (2023, October 6). YouTube.

- Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome b | Request PDF - ResearchG

- Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts - Chemical Science (RSC Publishing). (n.d.).

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates | Request PDF - ResearchG

- Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines - RSC Publishing. (n.d.).

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Public

- 2-Hydroxypropyl-β-cyclodextrins and the Blood-Brain Barrier: Considerations for Niemann-Pick Disease Type C1 - PMC. (n.d.).

- Role of Drug Discovery in Central Nervous System Disorders - Current Research in Pharmaceutical Sciences. (2021, October 8).

- Enzymes and Enzyme Inhibitors in Drug Research - MDPI. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. Bioisosterism - Drug Design Org [drugdesign.org]

- 7. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 10. mdpi.com [mdpi.com]

- 11. elearning.uniroma1.it [elearning.uniroma1.it]

- 12. fiveable.me [fiveable.me]

- 13. mdpi.com [mdpi.com]

- 14. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 15. Peptidyl cyclopropenones: Reversible inhibitors, irreversible inhibitors, or substrates of cysteine proteases? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2-Hydroxypropyl-β-cyclodextrins and the Blood-Brain Barrier: Considerations for Niemann-Pick Disease Type C1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Metabolic Stability of 3-Cyclopropylpyridine Ketones

Executive Summary

The 3-cyclopropylpyridine ketone scaffold represents a high-value structural motif in modern medicinal chemistry, offering a balance of physicochemical rigidity, lipophilicity modulation, and target engagement. However, this scaffold introduces a tripartite metabolic liability profile involving Carbonyl Reductases (CBRs) , Cytochrome P450s (CYPs) , and Aldehyde Oxidases (AOs) .

This guide details the metabolic fate of this scaffold, emphasizing the often-overlooked role of cytosolic reductases and the mechanistic basis of cyclopropyl ring oxidation. It provides a self-validating experimental framework for assessing stability, ensuring that drug candidates are de-risked early in the discovery phase.

Structural Logic & Physicochemical Properties[1][2]

The Scaffold Advantage

The 3-cyclopropylpyridine moiety is frequently employed to replace isopropyl or phenyl groups.

-

Cyclopropyl Group: Increases metabolic stability relative to acyclic alkyl groups (e.g., isopropyl) by removing labile benzylic-like protons, while imparting unique electronic properties due to the high

-character of the C-C bonds. -

Pyridine Ring: Lowers lipophilicity (

) compared to benzene, improving solubility and reducing non-specific binding. -

Ketone Linker: Often serves as a hydrogen bond acceptor for target binding but acts as the primary metabolic "soft spot."

The Metabolic Triad

The stability of this scaffold is governed by three competing pathways:

-

Ketone Reduction: Rapid, stereoselective reduction to the secondary alcohol by cytosolic CBRs and AKRs.

-

N-Oxidation: CYP-mediated oxidation of the pyridine nitrogen.[1]

-

Cyclopropyl Ring Oxidation: CYP-mediated C-H abstraction leading to ring opening or hydroxylation.

Mechanisms of Metabolism[4]

Pathway A: Stereoselective Ketone Reduction (The Cytosolic Blind Spot)

Unlike oxidative metabolism, which is localized in the endoplasmic reticulum (microsomes), ketone reduction is predominantly catalyzed by cytosolic enzymes: Carbonyl Reductase 1 (CBR1) and Aldo-Keto Reductases (AKRs) .

-

Mechanism: Hydride transfer from NADPH to the carbonyl carbon.

-

Critical Insight: Standard Human Liver Microsome (HLM) stability assays often underestimate clearance for this scaffold because microsomes lack the cytosolic fraction where CBRs reside.

-

Consequence: Rapid conversion to the alcohol (chiral center formation) followed by Phase II glucuronidation.

Pathway B: Pyridine N-Oxidation

The pyridine nitrogen is a nucleophilic site susceptible to oxidation by CYP2E1 , CYP3A4 , and Flavin-containing Monooxygenases (FMOs) .

-

Mechanism: Formation of the

-oxide metabolite.[2][3] While often stable,

Pathway C: Cyclopropyl Radical Clock

While the cyclopropyl ring is more stable than an isopropyl group, it is not inert.

-

Mechanism: High-energy P450 oxidants (Compound I) can abstract a hydrogen atom from the cyclopropyl methine.

-

Risk: This forms a cyclopropyl radical.[4] If the "radical clock" (ring opening) is faster than the "oxygen rebound" (hydroxylation), the ring opens, leading to reactive enones or aldehydes that can covalently bind to proteins (toxicity liability).

Visualization: Metabolic Pathways[8]

The following diagram illustrates the divergent metabolic fates of the 3-cyclopropylpyridine ketone scaffold.

Figure 1: Divergent metabolic pathways showing the competition between Cytosolic Reduction (Green) and Microsomal Oxidation (Yellow/Red).

Experimental Protocols (Self-Validating Systems)

To accurately predict in vivo clearance, you must use a tiered assay system that accounts for both microsomal and cytosolic enzymes.

Protocol A: The "Cytosol-Inclusive" Stability Assay

Objective: Determine if ketone reduction is the primary clearance mechanism. Validation: Standard HLM assays will show low clearance, while Hepatocytes will show high clearance.

Materials:

-

Pooled Human Liver Microsomes (HLM).[5]

-

Pooled Human Liver Cytosol (HLC).

-

Cofactors: NADPH (for CYPs/CBRs) and UDPGA (for UGTs, optional).

-

Positive Control: Menadione (CBR substrate) or Haloperidol (Ketone reductase substrate).

Workflow:

-

Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).

-

Incubation Groups:

-

Group A: HLM + NADPH (Detects CYPs).

-

Group B: HLC + NADPH (Detects CBRs/AKRs).

-

Group C: HLM + HLC + NADPH (Reconstituted system).

-

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing Internal Standard.

-

Analysis: LC-MS/MS monitoring parent depletion and alcohol formation.

Data Interpretation Table:

| HLM Stability | HLC Stability | Primary Driver | Optimization Strategy |

| High (>80%) | High (>80%) | Stable | Proceed to PK. |

| High (>80%) | Low (<30%) | CBR/AKR Reduction | Steric hindrance near ketone; bioisostere (e.g., sulfoximine). |

| Low (<30%) | High (>80%) | CYP Oxidation | Block metabolic soft spots (F-substitution on ring). |

Protocol B: Reactive Metabolite Trapping (GSH)

Objective: Assess the risk of cyclopropyl ring opening. Method:

-

Incubate 10 µM compound with HLM + NADPH + Glutathione (GSH) (5 mM).

-

Analyze via LC-MS/MS searching for Neutral Loss of 129 Da (Pyroglutamic acid moiety) or specific GSH adduct masses (+307 Da).

-

Key Indicator: Presence of GSH adducts suggests cyclopropyl radical formation and ring opening.[6]

Optimization Strategies

If metabolic instability is observed, employ the following medicinal chemistry tactics:

-

Blocking Ketone Reduction:

-

Steric Shielding: Introduce an

-methyl group adjacent to the ketone. This sterically hinders the hydride transfer trajectory of CBR1. -

Bioisosterism: Replace the ketone with a difluoromethylene (

), oxetane , or sulfoximine . These retain the dipole but cannot be reduced.

-

-

Stabilizing the Cyclopropyl Ring:

-

Fluorination: Introduction of a fluorine atom on the cyclopropyl ring increases the C-H bond dissociation energy (BDE), making hydrogen abstraction by CYPs thermodynamically unfavorable.

-

Gem-dimethyl: Replacing the cyclopropyl with a gem-dimethyl group often maintains steric bulk while eliminating the ring-strain-driven opening pathway.

-

-

Pyridine Modification:

-

Substitution: Placing a substituent (e.g., -Cl, -CH3) at the position adjacent to the pyridine nitrogen (C2 or C6) creates steric clash with the heme iron, reducing N-oxidation.

-

References

-

Role of Carbonyl Reductase 1 in Drug Discovery and Development Source: National Institutes of Health (PubMed) [Link]

-

Metabolism of Cyclopropyl Groups in Drug Design Source: Hypha Discovery [Link]

-

The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism Source: Drug Metabolism Reviews [Link]

-

Metabolism of 3-Benzoylpyridine: Species Differences Source: Xenobiotica (PubMed) [Link][2]

-

Bioactivation of Cyclopropyl Rings by P450 Source: Chemical Research in Toxicology [Link]

Sources

- 1. Comutagenesis-III. In vitro metabolism of 2-amino-3-methylpyridine: the effect of various potential inhibitors, activators and inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of 3-benzoylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. dovepress.com [dovepress.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

An In-depth Technical Guide to the Conformational Analysis of 2-acetyl-3-cyclopropylpyridine

Abstract

This guide provides a comprehensive framework for the conformational analysis of 2-acetyl-3-cyclopropylpyridine, a molecule of interest for its potential applications in medicinal chemistry and materials science. Understanding the three-dimensional structure and conformational dynamics of such molecules is paramount, as these factors directly influence their biological activity, physical properties, and chemical reactivity. This document outlines a multi-pronged approach, integrating high-level computational chemistry with empirical spectroscopic techniques. We will detail the theoretical underpinnings of the molecule's conformational landscape, provide step-by-step protocols for both computational and experimental workflows, and present a strategy for synthesizing these data streams into a coherent and validated conformational model. This guide is intended for researchers, scientists, and drug development professionals seeking to perform a rigorous conformational analysis of novel small molecules.

Introduction: The Significance of Molecular Conformation

The biological activity and physicochemical properties of a molecule are not solely defined by its chemical formula and connectivity, but are intrinsically linked to its three-dimensional shape, or conformation. For drug development professionals, understanding the preferred conformation of a molecule is critical for designing ligands that fit precisely into the binding pockets of target proteins. For materials scientists, conformation dictates how molecules pack in the solid state, influencing properties like solubility and crystal morphology.

2-acetyl-3-cyclopropylpyridine presents an interesting case for conformational analysis due to the presence of two key rotatable bonds: the bond connecting the pyridine ring to the acetyl group, and the bond connecting the pyridine ring to the cyclopropyl group. The relative orientations of these substituents are governed by a delicate balance of steric hindrance and electronic interactions. This guide will provide the necessary tools to elucidate the preferred conformation(s) of this molecule.

Key Rotatable Bonds and Conformational Questions

The primary focus of this analysis will be on the two dihedral angles that define the overall shape of the molecule:

-

τ1 (C3-C2-C=O): This torsion angle describes the rotation of the acetyl group relative to the pyridine ring. The planarity or non-planarity of this fragment will influence conjugation and steric interactions.

-

τ2 (C2-C3-C_cyclopropyl): This torsion angle defines the orientation of the cyclopropyl group. The "bisected" and "perpendicular" conformations are typically the low-energy arrangements for aryl-cyclopropyl systems.

The central questions to be addressed are:

-

What are the lowest energy conformations of 2-acetyl-3-cyclopropylpyridine in the gas phase and in solution?

-

What are the energy barriers to rotation around the key single bonds?

-

How can we experimentally validate the computationally predicted conformations?

Theoretical & Computational Chemistry Workflow

Computational modeling is an indispensable tool for exploring the conformational landscape of a molecule. By calculating the potential energy surface (PES), we can identify stable conformers (energy minima) and the transition states that separate them.[1][2] Density Functional Theory (DFT) has emerged as a robust and widely used method for obtaining accurate results for organic molecules.[3][4][5]

Computational Protocol: Potential Energy Surface (PES) Scan

A relaxed PES scan is a powerful technique where one or more torsional angles are systematically varied, and at each step, the rest of the molecular geometry is optimized.[1][2]

Objective: To identify all low-energy conformers of 2-acetyl-3-cyclopropylpyridine.

Methodology:

-

Initial Structure Generation: Build the 2-acetyl-3-cyclopropylpyridine molecule in a molecular modeling program (e.g., Avogadro, GaussView).

-

Pre-optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as the semi-empirical PM7 method or a small basis set DFT calculation.

-

PES Scan Setup:

-

Define the two key dihedral angles, τ1 and τ2, as the scan coordinates.

-

Set up a two-dimensional PES scan. A reasonable starting point would be to scan each dihedral angle from -180° to 180° in 15° or 30° increments.

-

Choose a reliable DFT functional and basis set. The B3LYP functional with the 6-31G(d) basis set is a common and effective choice for initial conformational searches of organic molecules.

-

-

Execution: Run the PES scan using a quantum chemistry software package like Gaussian or ORCA.

-

Analysis of Results:

-

Plot the resulting energy surface to visualize the low-energy regions.

-

Extract the geometries of the identified minima.

-

-

Refinement and Frequency Calculations:

-

Perform a full geometry optimization and frequency calculation on each unique low-energy conformer using a larger basis set (e.g., 6-311+G(d,p)) for greater accuracy.

-

The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

-

From these calculations, you can obtain the relative Gibbs free energies of the conformers.

-

Experimental Validation: Spectroscopic Techniques

While computational methods provide a powerful predictive model, experimental validation is crucial for scientific rigor. NMR spectroscopy is a particularly effective tool for probing molecular conformation in solution.[6]

Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[7][8][9] By observing NOE correlations, we can deduce the spatial proximity of different protons in the molecule, which in turn provides direct evidence for a particular conformation.[6] The 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is a powerful method for observing these correlations.[7]

Objective: To experimentally determine the solution-phase conformation of 2-acetyl-3-cyclopropylpyridine by identifying through-space correlations.

Experimental Protocol: 2D NOESY

-

Sample Preparation: Prepare a solution of 2-acetyl-3-cyclopropylpyridine in a deuterated solvent (e.g., CDCl3 or DMSO-d6) at a concentration suitable for 2D NMR (typically 5-10 mg in 0.6 mL).

-

Acquisition of Standard Spectra: Acquire standard 1D ¹H and ¹³C NMR spectra, as well as a 2D COSY spectrum, to achieve a complete and unambiguous assignment of all proton and carbon resonances.

-

NOESY Experiment Setup:

-

On a modern NMR spectrometer, select a standard 2D NOESY pulse sequence.

-

A key parameter is the mixing time (d8), which determines the duration over which NOE transfer occurs. A range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be tested to optimize the NOE buildup.

-

-

Data Acquisition: Acquire the NOESY spectrum. This may take several hours depending on the sample concentration and desired signal-to-noise ratio.

-

Data Processing and Analysis:

-

Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

-

Analyze the processed spectrum for cross-peaks. A cross-peak between two protons indicates that they are spatially close.

-

Correlate the observed NOE cross-peaks with the inter-proton distances in the computationally predicted low-energy conformers.

-

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive information about the molecule's conformation in the solid state.[10][11] This technique maps the electron density of the crystal, revealing the precise three-dimensional arrangement of atoms.[10][12]

Objective: To unambiguously determine the solid-state conformation of 2-acetyl-3-cyclopropylpyridine.

Experimental Workflow: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction (typically > 20 µm in all dimensions).[10] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.[10]

-

Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, yielding a model of the atomic positions within the crystal's unit cell. This model is then refined to best fit the experimental data.

-

Analysis: The final refined structure provides highly accurate bond lengths, bond angles, and dihedral angles, offering a "snapshot" of the molecule's conformation in the solid state.

Data Synthesis and Interpretation

The power of this approach lies in the integration of computational and experimental data. The computationally derived conformers serve as models to be tested against the experimental results.

| Technique | Information Provided | Strengths | Limitations |

| DFT Calculations | Relative energies and geometries of all stable conformers; rotational energy barriers. | Comprehensive view of the potential energy surface. | Provides a gas-phase model; solvent effects can be approximated but may not be perfect. |

| NMR (NOESY) | Through-space proton-proton proximities in solution. | Provides direct experimental evidence of conformation in solution. | Data is an average over all populated conformers; quantitative distance information can be difficult to extract. |

| X-ray Crystallography | Precise atomic coordinates in the solid state. | Unambiguous determination of conformation.[10] | Provides only the solid-state conformation, which may be influenced by crystal packing forces and may not be the dominant conformer in solution. |

For example, if the lowest-energy conformer predicted by DFT shows a close proximity between a methyl proton of the acetyl group and a proton on the cyclopropyl ring, a corresponding cross-peak should be observed in the NOESY spectrum. The absence of this cross-peak would suggest that this is not the dominant conformation in solution. Conversely, the observation of strong NOE correlations that are only consistent with a higher-energy calculated conformer might indicate that solvent effects play a significant role in stabilizing that particular arrangement.

Conclusion

The conformational analysis of 2-acetyl-3-cyclopropylpyridine requires a synergistic approach that leverages the predictive power of computational chemistry and the empirical certainty of spectroscopic methods. By performing a thorough scan of the potential energy surface using DFT, researchers can generate a set of testable hypotheses about the molecule's preferred conformations. These hypotheses can then be rigorously evaluated using 2D NOESY NMR to understand the solution-phase behavior and, ideally, X-ray crystallography for an unambiguous solid-state structure. The convergence of these independent lines of inquiry leads to a high-confidence conformational model, which is an invaluable asset for rational drug design and the development of new materials.

References

- Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. (2007). Journal of Chemical Education, 84(3), 471.

- ChemShell tutorial: Calculation of a Potential Energy Surface. ChemShell.

- 10.4 Potential Energy Scans - Q-Chem Manual. Q-Chem.

- Scanning potential energy surfaces. (n.d.).

- Nuclear Overhauser effect - Wikipedia. Wikipedia.

- Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. The University of Queensland.

- The Nuclear Overhauser Effect. ResearchGate.

- Applications of Density Functional Theory to Theoretical Organic Chemistry. (2016). Refubium.

- Rotational spectroscopy. (n.d.).

- Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. (2023). MDPI.

- 22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts. (2024). Chemistry LibreTexts.

- Exchange-transferred NOE spectroscopy and bound ligand structure determination. (n.d.). Purdue University.

- Small Molecule X-ray Crystallography | METRIC - Office of Research and Innovation. (n.d.).

- Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. (n.d.). PMC - NIH.

- Exploration of the potential energy surface (PES) — xtb doc 2023 documentation. (n.d.).

- How can I scan the whole PES of a bulk structure? - Matter Modeling Stack Exchange. (2020). Matter Modeling Stack Exchange.

- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PMC.

- (PDF) Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. (2023).

- Small molecule crystallography. (n.d.). Excillum.

- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics. (2022). ACS Publications.

- Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. (2023). PubMed.

-

Conformational polymorphs of 3-cyclopropyl-5-(3-methyl-[2][6][13]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole | Request PDF. ResearchGate. Available from:

-

Conformational polymorphs of 3-cyclopropyl-5-(3-methyl-[2][6][13]triazolo[4,3-a]pyridin-7-yl). (2021). Available from:

- Pure Rotational Spectroscopy - Cambridge Core. Cambridge Core.

- Perspective on density functional theory. (2012). Burke Group.

- Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. ResearchGate.

- Density functional theory - Wikipedia. Wikipedia.

- Rotational spectroscopy Rotational spectroscopy is concerned with the measurement of the energies of transitions between quantiz. (2020).

-

Conformational preference of A) cyclopropyl amine derivatives;[14]... ResearchGate. Available from:

- Vibrational spectroscopic, molecular docking and density functional theory studies on 2-acetylamino-5-bromo-6-methylpyridine. (2016). PubMed.

- The Synthesis and Spectrum of 2-Cyclopropylpyridine*. (n.d.).

- Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciSpace.

- NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic Catalytic Reactions. (2026). MDPI.

- 2-Acetylpyridine - Wikipedia. Wikipedia.

- Conformational analysis using both 2D-NMR and DFT calculations suggests... | Download Scientific Diagram. ResearchGate.

- Determination of Conformational Preference in Arylcyclopropanes by Nuclear Magnetic Resonance1 | Journal of the American Chemical Society. (n.d.). Journal of the American Chemical Society.

- Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry (RSC Publishing).

- NMR free ligand conformations and atomic resolution dynamics. (n.d.). Recent.

- Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. (2016).

- Synthesis, Molecular Structure Optimization, and Cytotoxicity Assay of a Novel 2-Acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene. (2016). MDPI.

Sources

- 1. Q-Chem 5.1 Userâs Manual : Potential Energy Scans [manual.q-chem.com]

- 2. scanning potential energy surfaces [cup.uni-muenchen.de]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. mdpi.com [mdpi.com]

- 5. dft.uci.edu [dft.uci.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 11. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 12. excillum.com [excillum.com]

- 13. ChemShell tutorial: Calculation of a Potential Energy Surface [chemshell.org]

- 14. Vibrational spectroscopic, molecular docking and density functional theory studies on 2-acetylamino-5-bromo-6-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(3-Cyclopropylpyridin-2-yl)ethanone from 2-acetyl-3-bromopyridine

Application Note: Robust Synthesis of 1-(3-Cyclopropylpyridin-2-yl)ethanone via Suzuki-Miyaura Cross-Coupling

Strategic Overview & Rationale

The introduction of cyclopropyl motifs into heteroaromatic scaffolds is a high-value transformation in medicinal chemistry. The cyclopropyl group acts as a "magic methyl" bioisostere—improving metabolic stability (blocking metabolic soft spots) and increasing potency through conformational restriction, without the lipophilic penalty associated with larger alkyl groups.

The Challenge: Synthesizing 1-(3-cyclopropylpyridin-2-yl)ethanone presents a specific "perfect storm" of synthetic challenges:

-

Steric Hindrance: The target substrate, 2-acetyl-3-bromopyridine , possesses an acetyl group at the C2 position, ortho to the reaction site (C3). This creates significant steric congestion that inhibits the approach of the palladium catalyst.

-

Catalyst Poisoning: The pyridine nitrogen and the acetyl oxygen can act as chelating agents, potentially sequestering the palladium catalyst in an inactive resting state.

-

Nucleophile Instability: Cyclopropylboronic acid is notoriously unstable. Under aqueous basic conditions required for the Suzuki reaction, it is prone to rapid protodeboronation , decomposing into cyclopropane gas and boric acid before transmetallation can occur.

The Solution: This guide presents two protocols. Protocol A is the industry-standard "workhorse" method using robust bis-phosphine ligands. Protocol B is a "high-performance" method utilizing Buchwald dialkylbiaryl phosphine ligands (SPhos) and potassium cyclopropyltrifluoroborate salts to overcome extreme steric hindrance and nucleophile instability.

Mechanistic Analysis & Critical Parameters

To ensure reproducibility, researchers must understand the catalytic cycle's failure points.

Caption: Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling highlighting critical failure modes (dashed lines) specific to 2-acetyl-3-bromopyridine.

Experimental Protocols

Protocol A: The Robust Standard (Boronic Acid Route)

Recommended for initial screening and cost-sensitive scale-ups.

Reagents:

-

Substrate: 2-acetyl-3-bromopyridine (1.0 equiv)

-

Nucleophile: Cyclopropylboronic acid (1.5 – 2.0 equiv) [Note: Excess is mandatory due to decomposition]

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene : Water (20:1 ratio)

Step-by-Step Methodology:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add 2-acetyl-3-bromopyridine (200 mg, 1.0 mmol), cyclopropylboronic acid (129 mg, 1.5 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

-

Inertion (Critical): Seal the vial with a septum. Evacuate under high vacuum and backfill with Nitrogen (repeat 3x). Oxygen causes rapid homocoupling and catalyst death.

-

Solvation: Syringe in degassed Toluene (4.0 mL) and degassed Water (0.2 mL). The low water content is deliberate to minimize protodeboronation while allowing the inorganic base to dissolve.

-

Reaction: Heat the mixture to 100 °C for 12–18 hours.

-

IPC (In-Process Control): Check LCMS.

-

If SM remains and Boronic Acid is consumed: Add another 0.5 equiv of Boronic acid (dissolved in minimal degassed dioxane) via syringe.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and Water (20 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: The High-Performance Method (Trifluoroborate/SPhos)

Recommended for difficult substrates or if Protocol A yields <50%.

Rationale: Potassium cyclopropyltrifluoroborate is air-stable and releases the active boronic acid slowly ("slow release"), preventing the high concentration of free acid that leads to decomposition. SPhos is a bulky, electron-rich ligand designed specifically to facilitate oxidative addition on sterically hindered chlorides/bromides.

Reagents:

-

Substrate: 2-acetyl-3-bromopyridine (1.0 equiv)

-

Nucleophile: Potassium cyclopropyltrifluoroborate (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (3.0 equiv)

-

Solvent: Toluene : Water (10:1)

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In the reaction vessel, add Pd(OAc)₂ and SPhos. Add 1 mL Toluene. Stir at RT for 5 mins to form the active catalytic species (solution turns yellow/orange).

-

Charge: Add the substrate (1.0 mmol), Potassium cyclopropyltrifluoroborate (1.2 mmol), and Base (3.0 mmol).

-

Degas: Sparge the solvent mixture (Toluene/Water) with Nitrogen for 15 minutes before adding to the vessel.

-

Reaction: Add solvents. Heat to 90 °C for 4–8 hours. (SPhos catalysts are typically faster).

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: 0-20% Ethyl Acetate in Hexanes. (The product is less polar than the starting bromide).

-

Analytical Validation (QC)

Product: 1-(3-Cyclopropylpyridin-2-yl)ethanone Formula: C₁₀H₁₁NO MW: 161.20 g/mol

Expected Data:

| Technique | Diagnostic Signal | Interpretation |

| LCMS | [M+H]⁺ = 162.1 | Clear single peak; absence of M+H 200/202 (Bromide SM). |

| ¹H NMR | δ 2.65 ppm (s, 3H) | Acetyl -CH₃ . Distinct singlet. |

| ¹H NMR | δ 2.10–2.20 ppm (m, 1H) | Cyclopropyl -CH- . The methine proton connecting to the ring. |

| ¹H NMR | δ 0.70–1.10 ppm (m, 4H) | Cyclopropyl -CH₂- . Two multiplets (roofing effect common). |

| ¹H NMR | δ 7.2–8.4 ppm (m, 3H) | Pyridine Ar-H . Pattern will shift upfield relative to SM due to alkyl donation. |

Troubleshooting Decision Tree

Caption: Figure 2. Troubleshooting logic for incomplete conversion.

References

-

Cyclopropylboronic Acid Stability & Coupling: Li, A. Y.[2] "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Audrey Li Research Notes. (Demonstrates the instability of the acid and the utility of tricyclohexylphosphine). 2

-

Trifluoroborate Protocol (Molander): Molander, G. A., & Gormisky, P. E.[3] "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides." The Journal of Organic Chemistry, 2008, 73(19), 7481–7485. (The authoritative method for stable cyclopropyl transfer).

-

Steric Hindrance in Pyridines: Billingsley, K., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society.[2] (Discusses the specific challenges of 2-substituted pyridines and ligand selection). 4[5][6]

-

Reaction Conditions for 3-Bromopyridines: BenchChem Reactivity Guide. "A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone." (Highlights the electronic deactivation caused by the 2-acetyl group). 7

Sources

- 1. mdpi.com [mdpi.com]

- 2. audreyli.com [audreyli.com]

- 3. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Synthesis of 3-Cyclopropylpyridine via Suzuki-Miyaura Coupling

Introduction: The Significance of the 3-Cyclopropylpyridine Scaffold in Modern Drug Discovery

The cyclopropyl group is a highly sought-after motif in medicinal chemistry. Its unique conformational and electronic properties—acting as a "bioisostere" for phenyl rings or unsaturated functionalities—can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability. When appended to a pyridine ring, particularly at the 3-position, the resulting 3-cyclopropylpyridine scaffold becomes a privileged structural element found in numerous advanced therapeutic agents and drug candidates.[1] Its synthesis, therefore, is of paramount importance to researchers in drug development and pharmaceutical sciences.[2][3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing carbon-carbon bonds, a distinction recognized by the 2010 Nobel Prize in Chemistry.[4][5] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and the use of commercially available and relatively non-toxic organoboron reagents, making it an ideal strategy for the synthesis of complex molecules like 3-cyclopropylpyridine.[6][7]

This guide provides an in-depth analysis of the Suzuki-Miyaura coupling for this specific transformation, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and explaining the critical causality behind procedural choices to empower researchers to achieve reliable and high-yielding results.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The synthesis of 3-cyclopropylpyridine via Suzuki-Miyaura coupling involves the reaction of a 3-halopyridine (e.g., 3-bromopyridine) with cyclopropylboronic acid in the presence of a palladium catalyst and a base. The reaction proceeds through a well-defined catalytic cycle.[8]

The three core steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopyridine. This is often the rate-limiting step and results in a Pd(II) complex.[5][6] The reactivity of the halide is crucial, with the bond strength order being C-I > C-OTf > C-Br >> C-Cl.[5]